3,5-Dichloro-4-isopropoxyphenylboronic acid
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Overview
Description
3,5-Dichloro-4-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely participates in transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the formation of larger organic molecules .
Biochemical Pathways
In the broader context of suzuki-miyaura cross-coupling reactions, the compound contributes to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-4-isopropoxyphenylboronic acid are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly impact the compound’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid typically involves the following steps:
Halogenation: The starting material, 4-isopropoxyphenol, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, 3,5-Dichloro-4-isopropoxyphenylboronic acid can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst in Suzuki-Miyaura coupling reactions.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.
Solvent: Solvents like tetrahydrofuran or dimethylformamide are often employed to dissolve the reactants and provide a suitable medium for the reaction.
Major Products: The primary product of the Suzuki-Miyaura coupling reaction involving this compound is the corresponding biaryl compound, which can be further functionalized for various applications.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Material Science: It is employed in the preparation of advanced materials such as polymers and liquid crystals.
Biology and Medicine:
Drug Discovery: 3,5-Dichloro-4-isopropoxyphenylboronic acid is used in the development of new drug candidates through the synthesis of bioactive molecules.
Bioconjugation: It is utilized in the conjugation of biomolecules for various biological studies and diagnostic applications.
Industry:
Agriculture: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Electronics: It is involved in the production of electronic materials with specific properties.
Comparison with Similar Compounds
3,4-Dichlorophenylboronic acid: Similar in structure but lacks the isopropoxy group.
4-Isopropoxyphenylboronic acid: Similar but lacks the chlorine substituents on the phenyl ring.
Uniqueness: 3,5-Dichloro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and isopropoxy substituents, which can influence its reactivity and selectivity in various chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEROWRZDFNANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681610 |
Source
|
Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-62-5 |
Source
|
Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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